3,4,5-Trimethoxy-cinnamyl chloride 3,4,5-Trimethoxy-cinnamyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13929900
InChI: InChI=1S/C12H15ClO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,6H2,1-3H3
SMILES:
Molecular Formula: C12H15ClO3
Molecular Weight: 242.70 g/mol

3,4,5-Trimethoxy-cinnamyl chloride

CAS No.:

Cat. No.: VC13929900

Molecular Formula: C12H15ClO3

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trimethoxy-cinnamyl chloride -

Specification

Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
IUPAC Name 5-(3-chloroprop-1-enyl)-1,2,3-trimethoxybenzene
Standard InChI InChI=1S/C12H15ClO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,6H2,1-3H3
Standard InChI Key ZOIHAPJGSMQVCR-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=CCCl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of:

  • A phenyl ring with methoxy (-OCH₃) groups at positions 3, 4, and 5.

  • An α,β-unsaturated carbonyl system (CH=CH–CO–Cl), where the acyl chloride group enhances electrophilicity .

Key Physical Properties:

PropertyValueSource
Molecular Weight256.68 g/mol
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
SolubilitySoluble in acetone, benzene

Reactivity

The acyl chloride group undergoes nucleophilic acyl substitution, enabling reactions with amines, alcohols, and other nucleophiles. The α,β-unsaturated system allows conjugate additions or Diels-Alder reactions .

Synthesis Methods

Direct Synthesis from Cinnamic Acid

3,4,5-Trimethoxycinnamic acid is converted to the chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .

Example Protocol :

  • Reactant: 3,4,5-Trimethoxycinnamic acid (10 mmol).

  • Reagent: Thionyl chloride (15 mmol) in anhydrous benzene.

  • Conditions: Reflux at 60–80°C for 3–5 hours.

  • Yield: ~85–90% after purification.

Alternative Routes

  • Piperazine Derivative Synthesis: Reacting the chloride with piperazine in acetone/NaHCO₃ yields cerebral vasodilators (e.g., US3634411A) .

  • Anthranilate Conjugation: Condensation with methyl anthranilates using triethylamine produces plant growth regulators .

Applications in Pharmaceutical Chemistry

Neuroactive Agents

Derivatives of 3,4,5-trimethoxy-cinnamyl chloride exhibit cerebral vasodilating activity. For example, N-(3,4,5-trimethoxycinnamoyl)-piperazine derivatives show efficacy in enhancing cerebral blood flow .

Representative Compound :

PropertyValue
StructurePiperazine linked to cinnamoyl chloride
BioactivityVasodilation, antihypertensive effects

Plant Growth Regulation

Condensation with substituted anthranilic acids yields N-3,4,5-trimethoxycinnamoylanthranilates (e.g., compound 8d), which demonstrate cytokinin-like activity in radish seedlings .

Biological Activity Data :

CompoundActivity (vs. Benzyladenine)
8d120% growth promotion
7b45% inhibition

Antinarcotic Agents

Acrylamide derivatives synthesized from the chloride (e.g., 1d–f) inhibit morphine withdrawal symptoms in mice via 5-HT₁A receptor modulation .

Recent Advances and Future Directions

Polymer Chemistry

Group-transfer polymerization of cinnamic monomers (e.g., methyl cinnamate) suggests potential for high-performance polymers, though direct studies on the chloride remain unexplored .

Drug Discovery

Ongoing research targets multi-drug resistance reversal agents using trimethoxycinnamoyl conjugates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator